![molecular formula C9H9Cl2NO3S B2486577 3-Chloro-2-methyl-5-(methylcarbamoyl)benzene-1-sulfonyl chloride CAS No. 1466712-63-9](/img/structure/B2486577.png)
3-Chloro-2-methyl-5-(methylcarbamoyl)benzene-1-sulfonyl chloride
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Description
Chemical compounds containing sulfonyl chloride groups, such as 3-Chloro-2-methyl-5-(methylcarbamoyl)benzene-1-sulfonyl chloride, are significant in organic synthesis, serving as intermediates in the preparation of various functional materials. These compounds often exhibit unique reactivities due to the presence of sulfonyl chloride and substituted benzene rings, making them valuable for constructing complex molecular architectures.
Synthesis Analysis
Sulfonyl chlorides are typically synthesized via the sulfonylation of aromatic compounds. For instance, derivatives of benzene sulfonyl chloride have been synthesized through interactions with chlorosulfonic acid, highlighting the methods to introduce sulfonyl chloride groups onto aromatic rings under controlled conditions to yield sterically hindered isomers with distinct structural characteristics (Rublova et al., 2017).
Molecular Structure Analysis
X-ray crystallography and spectroscopic methods, including FTIR and NMR, are pivotal in characterizing the molecular structure of sulfonyl chloride compounds. These techniques elucidate crystal structures, molecular geometries, and electronic configurations, providing insights into their molecular architecture and potential reactivity patterns (Sarojini et al., 2012).
Chemical Reactions and Properties
Compounds containing sulfonyl chloride functionalities participate in a range of chemical reactions, including sulfonylation and Friedel-Crafts acylation, due to the electrophilic nature of the sulfonyl chloride group. These reactions are fundamental in synthesizing sulfonamides, sulfonyl esters, and other sulfonate derivatives, expanding the utility of these compounds in organic synthesis and material science (Nara et al., 2001).
Scientific Research Applications
Friedel-Crafts Sulfonylation : This compound has been used in Friedel-Crafts sulfonylation reactions, a critical process in organic synthesis, especially for the production of diaryl sulfones. This reaction showcases enhanced reactivity and high yields under ambient conditions in certain media, indicating its importance in synthetic chemistry (Nara, Harjani, & Salunkhe, 2001).
Antimicrobial Activity : Research involving the synthesis of new heterocycles based on 3-Methyl-1-Phenyl-5-Benzene Sulfonamido Pyrazole indicates potential antimicrobial applications. This involves the treatment of related compounds with aromatic aldehydes, semicarbazide, and thiosemicarbazide, leading to the formation of significant antimicrobial agents (El‐Emary, Al-muaikel, & Moustafa, 2002).
Synthesis and Reactivity Studies : The compound has been a subject of synthesis and reactivity studies, such as in the preparation of 2,6-diamino-4-methyl-3-pyridinecarbonitrile, providing insights into the mechanisms of organic reactions and potential applications in developing new compounds (Katritzky, Rachwał, Smith, & Steel, 1995).
Catalytic Systems for Benzimidazole Synthesis : It plays a role in catalytic systems, like in the synthesis of benzimidazole derivatives. This process, utilizing certain ionic liquids and FeCl3, demonstrates its utility in facilitating efficient and green synthesis methods at room temperature (Khazaei et al., 2011).
Sulfonamide Synthesis : The compound is instrumental in the synthesis of aromatic sulfonamides, a class of compounds with pharmaceutical importance. The process, mediated by ionic liquids, offers a rapid and ambient route for synthesizing these compounds, demonstrating the compound's relevance in medicinal chemistry (Naik, Harjani, Nara, & Salunkhe, 2004).
Oxidative Conversion in Organic Chemistry : It is also used in the oxidative conversion of thiols and disulfide to sulfonyl chlorides, a process that is significant in organic synthesis for the production of aryl or heteroarylsulfonyl chlorides (Veisi, Ghorbani‐Vaghei, & Mahmoodi, 2011).
properties
IUPAC Name |
3-chloro-2-methyl-5-(methylcarbamoyl)benzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO3S/c1-5-7(10)3-6(9(13)12-2)4-8(5)16(11,14)15/h3-4H,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPXADVSLDCVFDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Cl)C(=O)NC)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-methyl-5-(methylcarbamoyl)benzene-1-sulfonyl chloride |
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